Ifosfamide

Content Navigation

Cyclophosphamide substitution fails in hOCT2 renal transport and chloroacetaldehyde toxicity models. Ifosfamide provides:

- hOCT2 substrate (absent in cyclophosphamide).

- 45-50% N-dechloroethylation → chloroacetaldehyde for mitochondrial Complex I & GSH depletion models.

- 2.5× higher CYP3A4 4-hydroxylation vs cyclophosphamide, for DDI & PXR assays.

- Non-cross-resistant alkylating activity for MDR tumor models.

Verified identity and purity supplied.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

1.50e+01 g/L

Synonyms

Canonical SMILES

Purity

Package Size

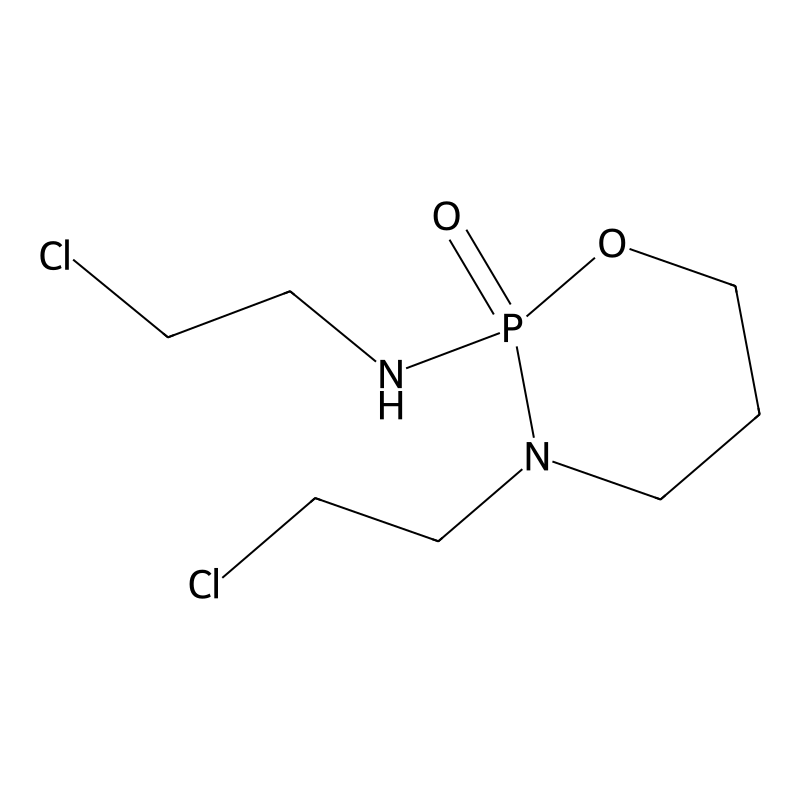

Ifosfamide is a highly characterized oxazaphosphorine alkylating agent and nitrogen mustard prodrug utilized extensively in comparative oncology, pharmacogenomics, and toxicity modeling [1]. While it is a structural isomer of cyclophosphamide, Ifosfamide is distinguished by the placement of its chloroethyl groups—one on the exocyclic nitrogen and one on the endocyclic ring nitrogen [2]. This specific structural conformation fundamentally alters its physical chemistry, enzymatic activation requirements, and degradation pathways. For industrial and laboratory procurement, Ifosfamide is prioritized over its isomers when workflows require specific CYP3A4-mediated bioactivation, hOCT2-dependent cellular transport, or the generation of high yields of the neurotoxic metabolite chloroacetaldehyde [3]. Its distinct lack of complete cross-resistance with other nitrogen mustards also makes it a critical baseline standard in multidrug-resistant tumor models [2].

Research Procurement Fit

CYP3A4-dependent prodrug activation model research

Use as tool compound for CYP-mediated metabolism studies

Nitrogen mustard crosslinking and resistance pathway research

Alkylating agent mechanism and repair response models

Neurotoxicity pathway and chloroacetaldehyde exposure studies

Metabolite-specific neurotoxicity screening context

References

- [1] Zhang J, et al. Metabolism and transport of oxazaphosphorines and the clinical implications. Drug Metab Rev. 2005;37(4):611-703.

- [2] Healio. Ifosfamide: Uses, Side Effects & Dosage. Healio Clinical Pharmacology Database.

- [3] Ciarimboli G, et al. New Clues for Nephrotoxicity Induced by Ifosfamide: Preferential Renal Uptake via the Human Organic Cation Transporter 2. Molecular Pharmaceutics. 2011;8(1):270-279.

Substituting cyclophosphamide for Ifosfamide in experimental or formulation workflows invalidates data reliant on specific metabolic and transporter pathways [1]. Because cyclophosphamide has both chloroethyl groups on the exocyclic nitrogen, it is not a substrate for the human Organic Cation Transporter 2 (hOCT2), making it useless for hOCT2-mediated renal accumulation models [2]. Furthermore, cyclophosphamide undergoes significantly less side-chain oxidation, producing minimal chloroacetaldehyde compared to Ifosfamide [3]. This metabolic divergence means that Ifosfamide must be specifically procured for assays measuring CYP3A4-driven 4-hydroxylation, chloroacetaldehyde-induced toxicity, or non-cross-resistant alkylating activity, as generic oxazaphosphorine substitution will fail to replicate these specific pharmacokinetic profiles [1].

Substitution Risk

CYP enzyme activation context differs

IFA relies primarily on CYP3A4, whereas CPA depends on CYP2B6. This shift may alter drug-drug interaction profiles and metabolic activation in model systems.

Neurotoxic metabolite burden may not transfer

IFA undergoes substantially greater N-dechloroethylation to chloroacetaldehyde compared to CPA. Neurotoxicity endpoints may differ markedly between analogs.

Non-overlapping endpoint response in certain tumor models

Reported model-response profiles in sarcoma and ovarian cancer contexts suggest incomplete cross-resistance; class-level substitution may not replicate study outcomes.

References

- [1] Roy P, et al. Enantioselective Metabolism and Cytotoxicity of R-Ifosfamide and S-Ifosfamide by Tumor Cell-Expressed Cytochromes P450. J Pharmacol Exp Ther. 1999;291(1):278-285.

- [2] Ciarimboli G, et al. New Clues for Nephrotoxicity Induced by Ifosfamide: Preferential Renal Uptake via the Human Organic Cation Transporter 2. Molecular Pharmaceutics. 2011;8(1):270-279.

- [3] PharmGKB. Ifosfamide Pathway, Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium.

hOCT2-Mediated Cellular Uptake

Ifosfamide demonstrates specific, active cellular uptake mediated by the human Organic Cation Transporter 2 (hOCT2), a feature entirely absent in its structural isomer cyclophosphamide [1]. In hOCT2-expressing HEK293 cells, Ifosfamide uptake reaches 0.94 fmol/cell, significantly higher than the 0.29 fmol/cell baseline seen in wild-type cells [1]. Cyclophosphamide shows no such transport, rendering it an invalid substitute for hOCT2-dependent accumulation studies[1].

| Evidence Dimension | Cellular uptake in hOCT2-expressing cells |

| Target Compound Data | 0.94 ± 0.25 fmol/cell (Ifosfamide) |

| Comparator Or Baseline | 0.29 ± 0.03 fmol/cell (Wild-type baseline); No hOCT2 transport (Cyclophosphamide) |

| Quantified Difference | >3-fold increase over baseline; absolute qualitative difference vs Cyclophosphamide |

| Conditions | hOCT2-HEK293 cells vs WT cells at physiological temperatures |

Procurement of Ifosfamide is mandatory for in vitro models of targeted renal drug accumulation and Fanconi syndrome, where cyclophosphamide cannot enter the cells via this transporter.

Chloroacetaldehyde Production via N-Dechloroethylation

The structural shift of one chloroethyl group to the endocyclic nitrogen in Ifosfamide drastically alters its metabolic degradation profile compared to cyclophosphamide[1]. While cyclophosphamide yields approximately 10% of its metabolites via side-chain oxidation, Ifosfamide undergoes 45% to 50% N-dechloroethylation[2]. This pathway generates high concentrations of chloroacetaldehyde, a highly reactive and toxic byproduct [2].

| Evidence Dimension | Proportion of drug metabolized via N-dechloroethylation |

| Target Compound Data | 45% to 50% (Ifosfamide) |

| Comparator Or Baseline | ~10% (Cyclophosphamide) |

| Quantified Difference | 4.5 to 5-fold higher N-dechloroethylation rate |

| Conditions | Hepatic CYP450-mediated biotransformation |

Ifosfamide is required as the reference material for generating chloroacetaldehyde-induced neurotoxicity and nephrotoxicity in cell models, a yield unachievable with cyclophosphamide.

Enantioselective CYP3A4 Catalytic Efficiency

Ifosfamide exhibits a highly specific, enantioselective activation profile driven by CYP3A4, distinguishing it from cyclophosphamide, which is primarily dependent on CYP2B6 [1]. Kinetic assays demonstrate that the Vmax and overall catalytic efficiency (Vmax/Km) for the 4-hydroxylation of R-Ifosfamide by CYP3A4 are 2.0 to 2.5-fold higher than those for cyclophosphamide [1].

| Evidence Dimension | CYP3A4-mediated 4-hydroxylation catalytic efficiency (Vmax/Km) |

| Target Compound Data | 2.0 to 2.5-fold higher efficiency for R-Ifosfamide |

| Comparator Or Baseline | Cyclophosphamide and S-Ifosfamide |

| Quantified Difference | >200% increase in CYP3A4 catalytic efficiency |

| Conditions | In vitro steady-state kinetic analysis using cDNA-expressed human CYP3A4 |

Buyers developing CYP3A4-specific prodrug screening models or studying xenobiotic receptor auto-induction must select Ifosfamide over cyclophosphamide to ensure robust enzyme-substrate engagement.

hOCT2-Dependent Renal Toxicity Modeling

Because Ifosfamide is actively transported by hOCT2 (unlike cyclophosphamide), it is the premier oxazaphosphorine standard for developing in vitro models of renal Fanconi syndrome and screening hOCT2 inhibitors[1].

CYP3A4 Pharmacogenomic and Auto-Induction Assays

Leveraging its 2.5-fold higher catalytic efficiency for CYP3A4-mediated 4-hydroxylation compared to cyclophosphamide, Ifosfamide is heavily utilized in pharmacogenomic assays evaluating CYP3A4 expression, NR1I2 (PXR) receptor activation, and drug-drug interaction (DDI) profiling [2].

Chloroacetaldehyde-Induced Encephalopathy and Oxidative Stress

Driven by its 45-50% N-dechloroethylation rate, Ifosfamide is uniquely suited for studies requiring the endogenous cellular generation of chloroacetaldehyde to model mitochondrial complex I suppression, GSH depletion, and peroxynitrite-mediated oxidative damage [3].

Application Fit Matrix

References

- [1] Ciarimboli G, et al. New Clues for Nephrotoxicity Induced by Ifosfamide: Preferential Renal Uptake via the Human Organic Cation Transporter 2. Molecular Pharmaceutics. 2011;8(1):270-279.

- [2] Roy P, et al. Enantioselective Metabolism and Cytotoxicity of R-Ifosfamide and S-Ifosfamide by Tumor Cell-Expressed Cytochromes P450. J Pharmacol Exp Ther. 1999;291(1):278-285.

- [3] PharmGKB. Ifosfamide Pathway, Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium.

Physical Description

Color/Form

White crystalline powder

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.86 (LogP)

log Kow = 0.86

0.8

Decomposition

Appearance

Melting Point

39 - 41 °C

Storage

UNII

GHS Hazard Statements

H301 (98.91%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (98.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ifosfamide, an alkylating agent and a cyclophosphamide analog, is used as a single agent or in combination with other drugs to treat various types of cancer. Ifosfamide is a cytotoxic, antineoplastic medication used to manage and treat diverse cancers, including lymphoma, sarcoma, and lung cancer.

Livertox Summary

Drug Classes

Antineoplastic Agents, Alkylating Agents

NCI Cancer Drugs

Drugs in the ICE combination: I = Ifosfamide ; C = Carboplatin ; E = Etoposide Phosphate

ICE is used to treat: Hodgkin lymphoma.

Non-Hodgkin lymphoma (NHL).

This combination may also be used with other drugs or treatments or to treat other types of cancer.

Therapeutic Uses

Ifosfamide is indicated, in combination with other antineoplastic agents and a prophylactic agent against hemorrhagic cystitis (such as mesna), for treatment of germ cell testicular tumors. /Included in US product labeling/

Ifosfamide is indicated as reasonable medical therapy for treatment of head and neck carcinoma. (Evidence rating: IIID) /NOT included in US product labeling/

Ifosfamide is used for treatment of soft-tissue sarcomas, Ewing's sarcoma, and Hodgkin's and non-Hodgkin's lymphomas. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for IFOSFAMIDE (9 total), please visit the HSDB record page.

Pharmacology

Ifosfamide is a synthetic analogue of the nitrogen mustard cyclophosphamide with antineoplastic activity. Ifosfamide alkylates and forms DNA crosslinks, thereby preventing DNA strand separation and DNA replication. This agent is a prodrug that must be activated through hydroxylation by hepatic microsomal enzymes. (NCI04)

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01A - Alkylating agents

L01AA - Nitrogen mustard analogues

L01AA06 - Ifosfamide

Mechanism of Action

Mechanism of action: metabolites cause alkylation of DNA. /from table/

Ifosfamide, a structural analog of cyclophosphamide, belongs to the oxazaphosphorine class of antitumor alkylating agents which must be activated by the mixed function oxidase system of the liver. The 4-hydroxy oxazaphosphorines are a reactive species capable of interacting with nucleic acids & cellular materials to cause cell damage & death. The 4-hydroxy metabolite spontaneously liberates acrolein in many sites throughout the body & it is this substance that is responsible for oxazaphosphorine urotoxicity. Both ifosfamide & cyclophosphamide produce cystitis characterized by tissue edema & ulceration followed by sloughing of mucosal epithelial cells, necrosis of smooth muscle fibers & arteries, & culminating in focal hemorrhage. The selective urotoxicity of oxazaphosphorine occurs because the bladder contains a very low concn of thiol cmpds (glutathione, cysteine) which, by virtue of their nucleophilic sulfhydryl groups, are able to react & neutralize many reactive chemicals. Because the metabolic activation of ifosfamide proceeds more slowly than that of cyclophosphamide, doses of ifosfamide are 3-4 times higher than those of cyclophosphamide. This explains the higher incidence of urotoxicity associated with ifosfamide.

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

Ifosfamide volume of distribution (Vd) approximates the total body water volume, suggesting that distribution takes place with minimal tissue binding. Following intravenous administration of 1.5 g/m2 over 0.5 hour once daily for 5 days to 15 patients with neoplastic disease, the median Vd of ifosfamide was 0.64 L/kg on Day 1 and 0.72 L/kg on Day 5. When given to pediatric patients, the volume of distribution was 21±1.6 L/m^2.

2.4±0.33 L/h/m^2 [pediatric patients]

Renal excretion & t1/2 are dose & schedule dependent. 60-80% recovered as unchanged drug or metabolite in urine within 72 hr after admin.

The distribution of ifosfamide (IF) and its metabolites 2-dechloroethylifosfamide (2DCE), 3-dechloroethylifosfamide (3DCE), 4-hydroxyifosfamide (4OHIF) and ifosforamide mustard (IFM) between plasma and erythrocytes was examined in vitro and in vivo. In vitro distribution was investigated by incubating blood with various concentrations of IF and its metabolites. In vivo distribution of IF, 2DCE, 3DCE and 4OHIF was determined in 7 patients receiving 9 g/m(2)/72 h intravenous continuous IF infusion. In vitro distribution equilibrium between erythrocytes and plasma was obtained quickly after drug addition. Mean (+/-sem) in vitro and in vivo erythrocyte (e)-plasma (p) partition coefficients (P(e/p)) were 0.75+/-0.01 and 0.81+/-0.03, 0.62+/-0.09 and 0.73+/-0.05, 0.76+/-0.10 and 0.93+/-0.05 and 1.38+/-0.04 and 0.98+/-0.09 for IF, 2DCE, 3DCE and 4OHIF, respectively. These ratios were independent of concentration and unaltered with time. The ratios of the area under the erythrocyte and plasma concentration--time curves (AUC(e/p)) were 0.96+/-0.03, 0.87+/-0.07, 0.98+/-0.06 and 1.34+/-0.39, respectively. A time- and concentration-dependent distribution--equilibrium phenomenon was observed with the relative hydrophilic IFM. It is concluded that IF and metabolites rapidly reach distribution equilibrium between erythrocytes and plasma; the process is slower for IFM. Drug distribution to the erythrocyte fraction ranged from about 38% for 2DCE to 58% for 4OHIF, and was stable over a wide range of clinically relevant concentrations. A strong parallelism in the erythrocyte and plasma concentration profiles was observed for all compounds. Thus, pharmacokinetic assessment using only plasma sampling yields direct and accurate insights into the whole blood kinetics of IF and metabolites and may be used for pharmacokinetic-pharmacodynamic studies.

... To assess the feasibility of a sparse sampling approach for the determination of the population pharmacokinetics of ifosfamide, 2- and 3-dechloroethyl-ifosfamide and 4-hydroxy-ifosfamide in children treated with single-agent ifosfamide against various malignant tumours. ... Pharmacokinetic assessment followed by model fitting. Patients: The analysis included 32 patients aged between 1 and 18 years receiving a total of 45 courses of ifosfamide 1.2, 2 or 3 g/m2 in 1 or 3 hours on 1, 2 or 3 days. ... A total of 133 blood samples (median of 3 per patient) were collected. Plasma concentrations of ifosfamide and its dechloroethylated metabolites were determined by gas chromatography. Plasma concentrations of 4-hydroxy-ifosfamide were measured by high-performance liquid chromatography. The models were fitted to the data using a nonlinear mixed effects model as implemented in the NONMEM program. A cross-validation was performed. ... Population values (mean +/- standard error) for the initial clearance and volume of distribution of ifosfamide were estimated at 2.36 +/- 0.33 L/h/m2 and 20.6 +/- 1.6 L/m2 with an interindividual variability of 43 and 32%, respectively. The enzyme induction constant was estimated at 0.0493 +/- 0.0104 L/h2/m2. The ratio of the fraction of ifosfamide metabolised to each metabolite to the volume of distribution of that metabolite, and the elimination rate constant, of 2- and 3-dechloroethyl-ifosfamide and 4-hydroxy-ifosfamide were 0.0976 +/- 0.0556, 0.0328 +/- 0.0102 and 0.0230 +/- 0.0083 m2/L and 3.64 +/- 2.04, 0.445 +/- 0.174 and 7.67 +/- 2.87 h(-1), respectively. Interindividual variability of the first parameter was 23, 34 and 53%, respectively. Cross-validation indicated no bias and minor imprecision (12.5 +/- 5.1%) for 4-hydroxy-ifosfamide only. ... We have developed and validated a model to estimate ifosfamide and metabolite concentrations in a paediatric population by using sparse sampling.

... The population pharmacokinetics and pharmacodynamics of the cytostatic agent ifosfamide and its main metabolites 2- and 3-dechloroethylifosfamide and 4-hydroxyifosfamide were assessed in patients with soft tissue sarcoma. ... Twenty patients received 9 or 12 g/m2 ifosfamide administered as a 72-h continuous intravenous infusion. The population pharmacokinetic model was built in a sequential manner, starting with a covariate-free model and progressing to a covariate model with the aid of generalised additive modelling. ... The addition of the covariates weight, body surface area, albumin, serum creatinine, serum urea, alkaline phosphatase and lactate dehydrogenase improved the prediction errors of the model. Typical pretreatment (mean +/- SEM) initial clearance of ifosfamide was 3.03 +/- 0.18 l/h with a volume of distribution of 44.0 +/- 1.8 l. Autoinduction, dependent on ifosfamide levels, was characterised by an induction half-life of 11.5 +/- 1.0 h with 50% maximum induction at 33.0 +/- 3.6 microM ifosfamide. Significant pharmacokinetic-pharmacodynamic relationships (P = 0.019) were observed between the exposure to 2- and 3-dechloroethylifosfamide and orientational disorder, a neurotoxic side-effect. No pharmacokinetic-pharmacodynamic relationships between exposure to 4-hydroxyifosfamide and haematological toxicities could be observed in this population.

For more Absorption, Distribution and Excretion (Complete) data for IFOSFAMIDE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Like cyclophosphamide, ifosfamide is activated in the liver by hydroxylation. However, the activation of ifosfamide proceeds more slowly, with greater production of dechlorinated metabolites & chloroacetaldehyde. These differences in metabolism likely account for the higher doses of ifosfamide required for equitoxic effects & the possible difference in antitumor spectrum of the two agents.

Like cyclophosphamide, isophosphamide requires metabolism by microsomal enzymes to act as a cytotoxic agent. It is rapidly metabolized in many species, including rodents and dogs; the urinary metabolites indicate that a series of reactions take place analogous to those in the metabolism of cyclophosphamide. Acrolein is produced during its oxidative degradation, and one product of the reaction is the ring-opened carboxy derivative. Dogs also rapidly metabolize isophosphamide, and the carboxy derivative and 4-keto isophosphamide have been identified in the urine.

The aim of this study was to develop a population pharmacokinetic model that could describe the pharmacokinetics of ifosfamide. 2- and 3-dechloroethylifosfamide and 4-hydroxyifosfamide, and calculate their plasma exposure and urinary excretion. A group of 14 patients with small-cell lung cancer received a 1-h intravenous infusion of 2.0 or 3.0 g/m2 ifosfamide over 1 or 2 days in combination with 175 mg/m2 paclitaxel and carboplatin at AUC 6. The concentration-time profiles of ifosfamide were described by an ifosfamide concentration-dependent development of autoinduction of ifosfamide clearance. Metabolite compartments were linked to the ifosfamide compartment enabling description of the concentration-time profiles of 2- and 3-dechloroethylifosfamide and 4-hydroxyifosfamide. The Bayesian estimates of the pharmacokinetic parameters were used to calculate the systemic exposure to ifosfamide and its metabolites for the four ifosfamide schedules. Fractionation of the dose over 2 days resulted increased metabolite formation, especially of 2-dechloroethylifosfamide, probably due to increased autoinduction. Renal recovery was only minor with 6.6% of the administered dose excreted unchanged and 9.8% as dechloroethylated metabolites. In conclusion, ifosfamide pharmacokinetics were described with an ifosfamide concentration-dependent development of autoinduction and allowed estimation of the population pharmacokinetics of the metabolites of ifosfamide. Fractionation of the dose resulted in increased exposure to 2-dechloroethylifosfamide, probably due to increased autoinduction.

The anticancer drug ifosfamide is a prodrug requiring activation through 4-hydroxyifosfamide to ifosforamide mustard, to exert cytotoxicity. Deactivation of ifosfamide leads to 2- and 3-dechloroethylifosfamide and the release of potentially neurotoxic chloracetaldehyde. The aim of this study was to quantify and to compare the pharmacokinetics of ifosfamide, 2- and 3-dechloroethylifosfamide, 4-hydroxyifosfamide, and ifosforamide mustard in short (1-4 h), medium (24-72 h), and long infusion durations (96-240 h) of ifosfamide. An integrated population pharmacokinetic model was used to describe the autoinducible pharmacokinetics of ifosfamide and its four metabolites in 56 patients. The rate by which autoinduction of the metabolism of ifosfamide developed was found to be significantly dependent on the infusion schedule. The rate was 52% lower with long infusion durations compared with short infusion durations. This difference was, however, comparable with its interindividual variability (22%) and was, therefore, considered to be of minor clinical importance. Autoinduction caused a less than proportional increase in the area under the ifosfamide plasma concentration-time curve (AUC) and more than proportional increase in metabolite exposure with increasing ifosfamide dose. During long infusion durations dose-corrected exposures (AUC/D) were significantly decreased for ifosfamide and increased for 3-dechloroethylifosfamide compared with short infusion durations. No differences in dose-normalized exposure to ifosfamide and metabolites were observed between short and medium infusion durations. This study demonstrates that the duration of ifosfamide infusion influences the exposure to the parent and its metabolite 3-dechloroethylifosfamide. The observed dose and infusion duration dependence should be taken into account when modeling ifosfamide metabolism.

Ifosfamide is a known human metabolite of L-trofosfamide.

Primarily hepatic. Ifosfamide is metabolized through two metabolic pathways: ring oxidation ("activation") to form the active metabolite, 4-hydroxy-ifosfamide and side-chain oxidation to form the inactive metabolites, 3-dechloro-ethylifosfamide or 2-dechloroethylifosfamide with liberation of the toxic metabolite, chloroacetaldehyde. Small quantities (nmol/mL) of ifosfamide mustard and 4-hydroxyifosfamide are detectable in human plasma. Metabolism of ifosfamide is required for the generation of the biologically active species and while metabolism is extensive, it is also quite variable among patients. Route of Elimination: Ifosfamide is extensively metabolized in humans and the metabolic pathways appear to be saturated at high doses. After administration of doses of 5 g/m2 of 14C-labeled ifosfamide, from 70% to 86% of the dosed radioactivity was recovered in the urine, with about 61% of the dose excreted as parent compound. At doses of 1.6 - 2.4 g/m2 only 12% to 18% of the dose was excreted in the urine as unchanged drug within 72 hours. Half Life: 7-15 hours. The elimination half-life increase appeared to be related to the increase in ifosfamide volume of distribution with age.

Wikipedia

Drug Warnings

Ifosfamide is distributed into breast milk. Breast feeding is not recommended during chemotherapy because of the risks to the infant (adverse effects, mutagenicity, carcinogenicity).

The bone marrow depressant effects of ifosfamide may result in an increased incidence of microbial infection, delayed healing, and gingival bleeding. Dental work, whenever possible, should be completed prior to initiation of therapy or deferred until blood counts have returned to normal. Patients should be instructed in proper oral hygiene during treatment, including caution in use of regular toothbrushes, dental floss, and toothpicks.

Many side effects of antineoplastic therapy are unavoidable and represent the medication's pharmacologic action. Some of these (for example, leukopenia and thrombocytopenia) are actually used as parameters to aid in individual dosage titration.

For more Drug Warnings (Complete) data for IFOSFAMIDE (20 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life associated with doses of 2.5 g/sq m is 6-8 hr, whereas the elimination half-life associated with doses of 3.5-5 g/sq m is 14-16 hr.

Use Classification

Methods of Manufacturing

Production: monoethanolamine + phosphorus oxychloride + 3-(2-chloroethyl)aminopropanol hydrochloride (alcohol chlorination/dehydrochlorination/dehydrochlorination)

General Manufacturing Information

Storage Conditions

Interactions

BACKGROUND: The autoinducible metabolic transformation of the anticancer agent ifosfamide involves activation through 4-hydroxyifosfamide to the ultimate cytotoxic ifosforamide mustard and deactivation to 2- and 3-dechloroethylifosfamide with concomitant release of the neurotoxic chloroacetaldehyde. Activation is mediated by cytochrome P450 (CYP) 3A4 and deactivation by CYP3A4 and CYP2B6. The aim of this study was to investigate modulation of the CYP-mediated metabolism of ifosfamide with ketoconazole, a potent inhibitor of CYP3A4, and rifampin (INN, rifampicin), an inducer of CYP3A4/CYP2B6. METHODS: In a double-randomized, 2-way crossover study a total of 16 patients received ifosfamide 3 g/m(2) per 24 hours intravenously, either alone or in combination with 200 mg ketoconazole twice daily (1 day before treatment and 3 days of concomitant administration) or 300 mg rifampin twice daily (3 days before treatment and 3 days of concomitant administration). Plasma pharmacokinetics and urinary excretion of ifosfamide, 2- and 3-dechloroethylifosfamide, and 4-hydroxyifosfamide were assessed in both courses. Data analysis was performed with a population pharmacokinetic model with a description of autoinduction of ifosfamide. RESULTS: Rifampin increased the clearance of ifosfamide at the start of therapy at 102%. The fraction of ifosfamide metabolized to the dechloroethylated metabolites was increased, whereas exposure to the metabolites was decreased as a result of increased elimination. The fraction metabolized and the exposure to 4-hydroxyifosfamide were not significantly influenced. Ketoconazole did not affect the fraction metabolized or the exposure to the dechloroethylated metabolites, whereas both parameters were reduced with 4-hydroxyifosfamide. CONCLUSIONS: Coadministration of ifosfamide with ketoconazole or rifampin did not produce changes in the pharmacokinetics of the parent or metabolites that may result in an increased benefit of ifosfamide therapy.

Leukopenic and/or thrombocytopenic effects of ifosfamide may be increased with concurrent or recent therapy if these medications /blood dyscarasia-causing medications/ cause the same effects; dosage adjustments of ifosfamide, if necessary, should be based on blood counts.

Additive bone marrow depression may occur; dosage reduction may be required when two or more bone marrow depressants, including radiation, are used concurrently or consecutively /with ifosfamide/.

For more Interactions (Complete) data for IFOSFAMIDE (7 total), please visit the HSDB record page.

Stability Shelf Life

/It was/ reported that ifosfamide 80 mg/ml in sodium chloride 0.9% is chemically stable, exhibiting about a 7% loss in none days at 37 °C in the dark. Ifosfamide 0.6 & 20 mg/ml in dextrose 5% in water, Ringer's injection. lactated, sodium chloride 0.9%, or sterile water for injection, polypropylene syringes, is physically & chemically stable for at least 24 hr at 30 °C. Constitution to an ifosfamide concn of 100 mg/ml with benzyl alcohol-preserved bacteriostatic water for injection resulted in a turbid mixture, separating into two distinct liquid phases. The separate phases dissolved completely, with no loss of drug or preservative, when diluted to about 60 mg/ml or less. Ifosfamide, constituted according to the manufacturer's instructions, was cultured with human lymphoblasts to determine whether its cytotoxic activity was retained. The soln retained cytotoxicity for 24 hr at 4 °C & room temp.

An in vitro cytotoxicity of glufosfamide in HepG2 cells relative to its nonconjugated counterpart

Doaa E Ahmed, Fatma B Rashidi, Heba K Abdelhakim, Amr S Mohamed, Hossam M M ArafaPMID: 34423383 DOI: 10.1186/s43046-021-00080-6

Abstract

Glufosfamide (β-D-glucosylisophosphoramide mustard, GLU) is an alkylating cytotoxic agent in which ifosforamide mustard (IPM) is glycosidically linked to the β-D-glucose molecule. GLU exerted its cytotoxic effect as a targeted chemotherapy. Although, its cytotoxic efficacy in a number of cell lines, there were no experimental or clinical data available on the oncolytic effect of oxazaphosphorine drugs in hepatocellular carcinoma. Therefore, the main objective of the current study is to assess the cytotoxic potential of GLU for the first time in the hepatocellular carcinoma HepG2 cell line model.Cytotoxicity was assayed by the MTT method, and half-maximal inhibitory concentration (IC

) was calculated. Flow cytometric analysis of apoptosis frequencies was measured by using Annexin V/PI double stain, an immunocytochemical assay of caspase-9, visualization of caspase-3, and Bcl2 gene expression were undertaken as apoptotic markers. Mitochondrial membrane potential was measured using the potentiometric dye; JC-1, as a clue for early apoptosis as well as ATP production, was measured by the luciferase-chemiluminescence assay.

Glufosfamide induced cytotoxicity in HepG2 cells in a concentration- and time-dependent manner. The IC

values for glufosfamide were significantly lower compared to ifosfamide. The frequency of apoptosis was much higher for glufosfamide than that of ifosfamide. The contents of caspase-9 and caspase-3 were elevated following exposure to GLU more than IFO. The anti-apoptotic Bcl2 gene expression, the mitochondrial membrane potential, and the cellular ATP levels were significantly decreased than in case of ifosfamide.

The current study reported for the first time cytotoxicity activity of glufosfamide in HepG2 cells in vitro. The obtained results confirmed the higher oncolytic activity of glufosfamide than its aglycone ifosfamide. The generated data warrants further elucidations by in vivo study.

Sequencing therapies in Hodgkin lymphoma

Elizabeth H Phillips, Graham P Collins, Kate CwynarskiPMID: 34329571 DOI: 10.1016/S2352-3026(21)00200-3

Abstract

Lenvatinib with etoposide plus ifosfamide in patients with refractory or relapsed osteosarcoma (ITCC-050): a multicentre, open-label, multicohort, phase 1/2 study

Nathalie Gaspar, Rajkumar Venkatramani, Stefanie Hecker-Nolting, Soledad Gallego Melcon, Franco Locatelli, Francisco Bautista, Alessandra Longhi, Cyril Lervat, Natacha Entz-Werle, Michela Casanova, Isabelle Aerts, Sandra J Strauss, Estelle Thebaud, Bruce Morland, Adela Cañete Nieto, Perrine Marec-Berard, Marion Gambart, Claudia Rossig, Chinyere E Okpara, Cixin He, Lea Dutta, Quentin Campbell-HewsonPMID: 34416158 DOI: 10.1016/S1470-2045(21)00387-9

Abstract

Tyrosine kinase inhibitors have shown activity in osteosarcoma and might enhance the efficacy of chemotherapy. We aimed to determine the recommended phase 2 dose and antitumour activity of lenvatinib with etoposide plus ifosfamide in patients with refractory or relapsed osteosarcoma.This multicentre, open-label, multicohort, phase 1/2 trial was done at 17 hospitals in six countries. Eligible patients were aged 2-25 years, had relapsed or refractory osteosarcoma, measurable or evaluable disease per Response Evaluation Criteria in Solid Tumors version 1.1, Lansky play-performance score or Karnofsky performance score of 50% or higher, up to one previous VEGF or VEGF receptor-targeted therapy, and a life expectancy of at least 3 months. This study includes a combination dose-finding phase 1 part (cohort 3A) and a phase 2 combination expansion in patients with osteosarcoma (cohort 3B). Lenvatinib was administered orally at a starting dose of 11 mg/m

per day, capped at 24 mg per day, and etoposide (100 mg/m

per day) plus ifosfamide (3000 mg/m

per day) were administered intravenously on days 1-3 of each 21-day cycle for a maximum of five cycles. Lenvatinib monotherapy continued after these five cycles until disease progression, toxic effects, or patient choice to discontinue. The phase 1 primary endpoint was to determine the recommended phase 2 dose by evaluating dose-limiting toxicity and the phase 2 primary endpoint was progression-free survival at 4 months. Progression-free survival was measured in the full analysis set, which included all patients enrolled for efficacy outcomes; safety was assessed in all patients who received any study drug. This study is registered with ClinicalTrials.gov,

.

30 patients were screened for enrolment into cohort 3A between May 9, 2016, and June 3, 2019, and 22 patients for enrolment into cohort 3B between Sept 13, 2018, and July 18, 2019. Eight patients from cohort 3A and two from cohort 3B were ineligible for enrolment in the study. In phase 1, dose-limiting toxicities were observed in three patients (one in the lenvatinib 11 mg/m

combination group and two in the 14 mg/m

combination group) and the recommended phase 2 dose was determined as lenvatinib 14 mg/m

per day (with daily dose cap of 24 mg) and etoposide 100 mg/m

per day plus ifosfamide 3000 mg/m

per day administered intravenously on days 1-3 of each 21-day cycle for a maximum of five cycles. 35 patients from phase 1 (cohort 3A; n=15) and phase 2 (cohort 3B; n=20) were treated at the recommended phase 2 dose and their results were pooled. Progression-free survival at 4 months was 51% (95% CI 34-69) in 18 of 35 patients per the binomial estimate. The most common grade 3-4 treatment-emergent adverse events were neutropenia (27 [77%] of 35), thrombocytopenia (25 [71%]), anaemia (19 [54%]), and decreased white blood cell count (19 [54%]). 26 [74%] of 35 patients had serious treatment-emergent adverse events and no treatment-related deaths occurred.

Lenvatinib with etoposide plus ifosfamide shows promising antitumour activity with no new safety signals in patients with refractory and relapsed osteosarcoma. These findings warrant further investigation in an ongoing randomised phase 2 study (

).

Eisai and Merck Sharp & Dohme.

What is the standard indication of adjuvant or neoadjuvant chemotherapy in localized soft-tissue sarcoma?

Nadia Hindi, Javier Martin-BrotoPMID: 33973551 DOI: 10.1097/CCO.0000000000000742

Abstract

The aim is to bring latest evidence of the role of perioperative chemotherapy in localized soft-tissue sarcomas (STS) of limbs and to review the risk classification systems of retroperitoneal and extremity STS.High-risk subset of localized STS of limbs and trunk-wall, defined with classic prognostic factors, consistently obtained 5-year overall survival ranging from 69 to 76% in randomized patients treated with full-dose of anthracycline and ifosfamide. Validated nomograms accurately predict, on individual basis, the risk of death and recurrence in localized STS of retroperitoneum and limbs, enabling a better selection of high-risk patients (usually those with death risk of ≥40%) that potentially could benefit with perioperative systemic treatment. Nomograms have virtually converted a negative large perioperative trial into a positive, favouring chemotherapy arm in the high-risk selection.

Perioperative three cycles of full-dose of anthracycline and ifosfamide should be proposed on an individual basis, in reference sarcoma centres, to high-risk localized STS of limbs or trunk-wall in certain histologies.

Paediatric non-rhabdomyosarcoma soft tissue sarcomas: the prospective NRSTS 2005 study by the European Pediatric Soft Tissue Sarcoma Study Group (EpSSG)

Andrea Ferrari, Max M van Noesel, Bernadette Brennan, Ilaria Zanetti, Nadege Corradini, Michela Casanova, Pablo Berlanga, Johannes H M Merks, Rita Alaggio, Stefan Schifflers, Gema L Ramirez-Villar, Chiara Giraudo, Gabriela Guillen Burrieza, Akmal Safwat, Gianni Bisogno, Gian Luca De Salvo, Daniel OrbachPMID: 34214481 DOI: 10.1016/S2352-4642(21)00159-0

Abstract

A standardised approach to treatment of paediatric non-rhabdomyosarcoma soft tissue sarcomas (NRSTS), which account for about 4% of childhood cancers, is still lacking. We report the results of the NRSTS 2005 protocol developed specifically by the European Pediatric Soft Tissue Sarcoma Study Group (EpSSG) to determine a risk-adapted multimodal standard of care for this group of tumours.The EpSSG NRSTS 2005 study included two prospective, non-randomised, historically controlled trials (one on localised adult-type NRSTS and the other on localised synovial sarcoma) done at 100 academic centres and hospitals in 14 countries. Patients younger than 21 years with a pathologically proven diagnosis of synovial sarcoma or an adult-type NRSTS, no evidence of metastatic disease, no previous treatment other than primary surgery, and diagnostic specimens available for pathological review were included. Patients were stratified by surgical stage, tumour size, nodal involvement, tumour grade (for adult-type NRSTS), and tumour site (for synovial sarcoma). Patients were then divided into four treatment groups: surgery alone, adjuvant radiotherapy, adjuvant chemotherapy (with or without radiotherapy), or neoadjuvant chemotherapy (with or without radiotherapy). The main chemotherapy regimen was ifosfamide (3·0 g/m

intravenously per day for 3 days) plus doxorubicin (37·5 mg/m

intravenously per day for 2 days); only ifosfamide (3·0 g/m

intravenously per day for 2 days) was given concomitantly with radiotherapy (delivered with three-dimensional conformal external beam technique, using conventional fractionation [1·8 daily fractions, 5 days per week] at a dose of 50·4 Gy or 54·0 Gy, to a maximum of 59·4 Gy). The number of chemotherapy cycles ranged from three to seven depending on the stage of the disease. The primary outcomes were event-free survival and overall survival. This study has been completed, and is registered under EudraCT, 2005-001139-31.

Between May 31, 2005, and Dec 31, 2016, 1321 patients were enrolled, of whom 569 (206 with synovial sarcoma and 363 with adult-type NRSTS), with a median age of 12·6 years (IQR 8·2-14·9), were included in this analysis. With a median follow-up of 80·0 months (IQR 54·3-111·3) for the 467 patients alive, 5-year event-free survival was 73·7% (95% CI 69·7-77·2) and 5-year overall survival was 83·8% (95% CI 80·3-86·7). 5-year event-free survival was 91·4% (95% CI 87·0-94·4) and 5-year overall survival was 98·1% (95% CI 95·0-99·3) in the surgery alone group (n=250); 75·5% (46·9-90·1) and 88·2% (60·6-96·9) in the adjuvant radiotherapy group (n=17); 65·6% (54·8-74·5) and 75·8% (65·3-83·5) in the adjuvant chemotherapy group (n=93); and 56·4% (49·3-63·0) and 70·4% (63·3-76·4) in the neoadjuvant chemotherapy group (n=209). Reported severe adverse events included one case of generalised seizures (probably related to ifosfamide) and six cases of secondary tumours.

Findings from the EpSSG NRSTS 2005 study help to define the risk-adapted standard of care for this patient population. Adjuvant treatment can be safely omitted in the low-risk population (classified here as the surgery alone group). Improving the outcome for patients with high-risk, initially resected adult-type NRSTS and those with initially unresectable disease remains a major clinical challenge.

Fondazione Città della Speranza.

A primary mediastinal germ cell tumor of yolk sac type: case report

Khadija Darif, Zineb Benbrahim, Nisrine Acharfi, Anass Khacha, Mustapha Maaroufi, Lamiae Amaadour, Karima Oualla, Samia Arifi, Nawfel MellasPMID: 34285753 DOI: 10.11604/pamj.2021.38.330.23730

Abstract

The mediastinal malignant germ cells tumor represents less than 0.5% of thoracic tumors, although the mediastinum is one of the main extragonadic locations of these tumors. In the majority of cases, young people are those most affected. The prognosis of mediastinal malignant germ cells tumors is poor, especially non-seminomatous germ tumors. In this article, we report a rare case of a young 19-years-old patient treated for a mediastinal germ cell tumor of yolk sac. The patient presented a chest pain; the chest computed tomography (CT) showed a right paramedian mediastinal mass with a pleural effusion associated with supraclavicular and cervical lymph nodes. Biopsy revealed a non-seminomatousgerm cell tumor of yolk sac. The exams showed elevated alpha-fetoprotein (AFP), without any meaningful elevation of other serictumor markers. The patient received 4 cycles of chemotherapy based on etoposide, ifosfamide and platinum salts then a complete excision of the mass.Development of Potent NEDD8-Activating Enzyme Inhibitors Bearing a Pyrimidotriazole Scaffold

Chaodong Xiong, Lina Zhou, Jing Tan, Shanshan Song, Xubin Bao, Ning Zhang, Huaqian Ding, Jiannan Zhao, Jin-Xue He, Ze-Hong Miao, Ao ZhangPMID: 33857374 DOI: 10.1021/acs.jmedchem.1c00242

Abstract

The ubiquitin-like protein NEDD8 is a critical signaling molecule implicated in the functional maintenance and homeostasis of cells. Dysregulation of this process is involved in a variety of human diseases, including cancer. Therefore, NEDD8-activating enzyme E1 (NAE), the only activation enzyme of the neddylation pathway, has been an emergent anticancer target. In view of the single-agent modest response of the clinical NAE inhibitor, pevonedistat (compound, MLN4924), efforts on development of new inhibitors with both high potency and better safety profiles are urgently needed. Here, we report a structural hopping strategy by optimizing the central deazapurine framework and the solvent interaction region of compound

, leading to compound

bearing a pyrimidotriazole scaffold. Compound

not only has compatible potency in the biochemical and cell assays but also possesses improved pharmacokinetic (PK) properties than compound

. In vivo, compound

showed significant antitumor efficacy and good safety in xenograft models.

Dose-dense brentuximab vedotin plus ifosfamide, carboplatin, and etoposide for second-line treatment of relapsed or refractory classical Hodgkin lymphoma: a single centre, phase 1/2 study

Ryan C Lynch, Ryan D Cassaday, Stephen D Smith, Jonathan R Fromm, Andrew J Cowan, Edus H Warren, Mazyar S Shadman, Andrei Shustov, Brian G Till, Chaitra S Ujjani, Edward N Libby 3rd, Mary Philip, Hilary Coye, Christen N Martino, Sandra L Bhark, Karolyn Morris, Heather Rasmussen, Sanaz Behnia, Jenna Voutsinas, Ajay K GopalPMID: 34329577 DOI: 10.1016/S2352-3026(21)00170-8

Abstract

Relapsed or refractory classical Hodgkin lymphoma could be treated with multiagent salvage chemotherapy followed by autologous haematopoietic stem-cell transplantation. The aim of this study is to establish the safety and activity of dose-dense brentuximab vedotin combined with ifosfamide, carboplatin, and etoposide (BV-ICE) chemotherapy in second-line treatment of classical Hodgkin lymphoma.We conducted a single-arm, open-label, phase 1/2 study of dose-dense BV-ICE at the Seattle Cancer Care Alliance, University of Washington (Seattle, WA, USA). Eligibility criteria were age 18 years or older; diagnosis of first relapse, primary refractory classical Hodgkin lymphoma after one previous line of therapy; measurable disease of at least 1 cm in the longest axis, CT of chest, abdomen, and pelvis with PET within the past 28 days; Eastern Cooperative Oncology Group performance status of 0-1; and adequate organ function. A 3 + 3 dose escalation study was done for the phase 1 part of the trial to establish the maximum tolerated dose to be used for the phase 2 study. Brentuximab vedotin was delivered on days 1 and 8 at either 1·2 mg/kg (dose level 1) or 1·5 mg/kg (dose level 2) intravenously (capped at 150 mg) with standard dosing of ICE on days 1-3 (ifosfamide 5 g/m

plus mesna 5 g/m

intravenously over 24 h on day 2, carboplatin area under the curve 5 on day 2 in one intravenous injection, and etoposide 100 mg/m

on days 1-3 in one intravenous injection per day) for two 21-day cycles. The primary endpoint was to establish the recommended phase 2 dose (phase 1 part) and complete response rate after two cycles, with a prespecified target of 78% (phase 2 part). Safety analysis was done in all enrolled participants and the primary activity analysis was done in all patients with evaluable response data. This study is registered with ClinicalTrials.gov (

); enrolment and study treatment are complete.

Between Oct 16, 2014, and Feb 10, 2020, we enrolled 45 patients with a median age of 31 years (IQR 28-45). The recommended phase 2 dose of brentuximab vedotin was established to be 1·5 mg/kg. After a median follow-up of 3·1 years (IQR 1·7-4·1), 32 (74%; 95% CI 58·8-86·5) of 43 evaluable patients had complete responses after two cycles of treatment. Grade 3-4 haematological toxic effects were common, including neutropenia (33 [73%]), anaemia (six [13%]), and thrombocytopenia (36 [80%]). The most common grade 3-4 non-haematological toxic effects were febrile neutropenia (four [9%]), sepsis (six [13%]), increased alanine aminotransferase (five [11%]), hyperglycaemia (three [7%]), pulmonary embolism (two [4%]), and increased aspartate aminotransferase (two [4%]). There was one (2%) on-treatment death due to multisystem organ failure that was considered treatment related. Serious adverse events occurred in 13 (29%) patients.

Our data suggest that dose-dense BV-ICE is a rapidly administered and active salvage regimen for patients with relapsed or refractory classical Hodgkin lymphoma despite a complete response in this trial lower than the prespecified phase 2 target. Although cross-trial comparisons should be made with caution, activity results seem to be similar to previously presented brentuximab vedotin chemotherapy salvage combinations delivered over much longer durations and can be considered in young (<60 years), transplantation-eligible patients for second-line therapy.

Seagen, Lymphoma Research Foundation, National Institutes of Health/National Cancer Institute, and generous philanthropic donations to the University of Washington from numerous individuals and families in support of lymphoma research.

Locally advanced malignant solitary fibrous tumour successfully treated with conversion chemotherapy, operation and postoperative radiotherapy: a case report

Zhi-Ke Li, Jie Liu, Chen Chen, Ke-Yi Yang, Yao-Tiao Deng, Yu JiangPMID: 33719644 DOI: 10.1177/0300060521996940

Abstract

Preoperative diagnosis of solitary fibrous tumour (SFT) may not provide a complete tumour picture and may be inaccurate. There is no standard treatment for locally advanced or metastasised malignant SFT (MSFT). Here, the case of a 17-year-old male patient with final pathology diagnosis of MSFT is reported. Preoperative biopsy pathology results suggested an Ewing sarcoma that was positive for CD99 antigen, vimentin, friend leukaemia integration 1 transcription factor, apoptosis regulator Bcl-2, and synaptophysin; and negative for CD34 antigen, S-100 protein (S-100), smooth muscle antigen, cytokeratin, and Wilms tumour 1 associated protein. The Ki67 positive rate was 8%, so the patient initially received eight cycles of conversion chemotherapy (vincristine, etoposide, ifosfamide and pirarubicin for one cycle, and vincristine, doxorubicin, and cyclophosphamide/ifosfamide and etoposide for 7 cycles in total). The tumour shrunk significantly and was surgically removed. The final pathology diagnosis was MSFT that was positive for CD99 and signal transducer and activator of transcription 6, and negative for CD34, tumour protein 63, S-100, desmin, and epithelial membrane antigen. Fluorescence in situ hybridization showed no gene translocation in EWS RNA binding protein 1, SS18 subunit of BAF chromatin remodelling complex or FUS RNA binding protein. The patient finally accepted adjuvant radiotherapy of 5600 cGy. Disease-free survival has been > 1 year, with no recurrence or metastasis detected to date. MSFT is rare and treatment for locally advanced or metastatic MSFT remains controversial. The efficacy of the present therapeutic strategy requires further research.R-MACLO-IVAM regimen followed by maintenance therapy induces durable remissions in untreated mantle cell lymphoma - Long term follow up results

Juan P Alderuccio, Eduardo E Saul, Sunil G Iyer, Isildinha M Reis, Alvaro J Alencar, Joseph D Rosenblatt, Izidore S LossosPMID: 33735476 DOI: 10.1002/ajh.26163

Abstract

We present long-term combined results of two clinical trials implementing R-MACLO-IVAM induction followed by thalidomide or rituximab maintenance in 44 patients with untreated mantle cell lymphoma (MCL). The first 22 patients (UM-MCL1 ClinicalTrials.gov identifier) received maintenance with thalidomide (200 mg daily until relapse/intolerable toxicity) and a subsequent cohort of 22 patients (UM-MCL2 ClinicalTrials.gov identifier

) received rituximab (375 mg/m

IV weekly × 4, repeated every 6 months for 3 years). Considering all 44 patients, 41 (93.2%) achieved complete response (CR), two (4.5%) partial response (PR), and one (2.3%) was not evaluated for response. With a median follow up of 7.2 years (range < 1 month to 16 years), the 5-year progression-free survival (PFS) was 55.6% (95% CI: 38.9%-69.4%) and median PFS 7.9 years (95% CI: 3.7-11 years). The 5-year OS was 83.3% (95% CI: 68.1%-91.7%) and median OS was not reached. Patients with blastic variant (n = 6) had a 5-year PFS and OS of 20.8% and 60%, respectively. Myelosuppression was the most common adverse event during immunochemotherapy. Long-term treatment-related mortality was 6.8%. Note, R-MACLO-IVAM followed by maintenance therapy is an effective regimen to induce long-term remission in MCL without need for consolidation with ASCT.

Explore Compound Types